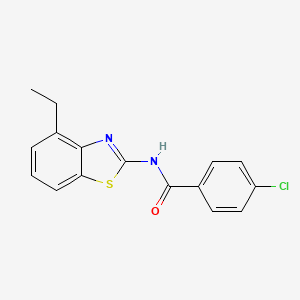

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFCUKSIUKCREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide exhibits several important biological activities:

Antimicrobial Properties

Studies have demonstrated that benzothiazole derivatives possess antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions within the pathogens .

Anticancer Potential

Benzothiazole derivatives are being investigated for their potential anticancer effects. These compounds can induce apoptosis in cancer cells through multiple signaling pathways, making them candidates for cancer therapy .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes linked to disease processes, including acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

-

Formation of the Benzothiazole Ring:

- The benzothiazole ring can be synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.

-

Chlorination:

- Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group into the benzothiazole structure.

-

Ethyl Substitution:

- The ethyl group can be introduced via alkylation reactions with ethyl halides in the presence of a base.

-

Coupling Reaction:

- Finally, the compound is formed by coupling the benzothiazole derivative with an appropriate benzoyl chloride under basic conditions.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases due to its enzyme inhibitory properties. Its ability to cross the blood-brain barrier is also under investigation.

Agricultural Chemistry

Given its antimicrobial properties, there is potential for developing this compound as a pesticide or fungicide in agricultural applications.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in various applications:

-

Anticancer Research:

- A study demonstrated that modified benzothiazoles exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as chemotherapeutic agents.

- Neuroprotective Studies:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

The table below summarizes key structural analogues, their substituents, and biological implications:

Substituent Effects on Bioactivity

- In contrast, the nitro group in the nitrobenzamide derivative () increases electrophilicity, making it a candidate for covalent binding or prodrug activation .

- Lipophilicity vs. Solubility : The 4-ethyl group in the target compound improves lipophilicity, while the morpholinylpropyl group in ’s analogue introduces polarity, balancing solubility for systemic distribution .

Physical and Chemical Properties

- Crystal Packing: ’s compound exhibits a dihedral angle of 79.3° between benzothiazole and benzene planes, stabilized by hydrogen bonds. This contrasts with the target compound’s unknown crystal structure, emphasizing the need for crystallographic studies .

- Thermal Stability : Derivatives like N-(1,3-benzothiazol-2-yl)benzamide () show high thermal stability, a trait likely shared by the target compound due to its rigid aromatic core .

Biological Activity

4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen. The presence of chlorine and ethyl substituents enhances its chemical reactivity and biological properties.

Biological Activity Overview

Benzothiazole derivatives, including this compound, have been studied for various biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Potential : Investigated for its effects on cancer cell lines.

- Anti-inflammatory Effects : Shows promise in reducing inflammation in various models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- DNA Interaction : Potentially disrupts DNA replication and transcription processes.

- Cell Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.

Antimicrobial Activity

Recent studies have shown that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Anticancer Studies

In vitro studies on cancer cell lines have demonstrated that the compound can induce apoptosis in malignant cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against multi-drug resistant strains, finding that this compound significantly inhibited growth compared to traditional antibiotics.

- Cancer Treatment Exploration : Research involving animal models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in mice with induced tumors.

Q & A

Q. What analytical methods ensure purity in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.